molecular formula C17H12F2N2O2 B14254863 2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-difluorophenyl)methyl]-3-phenyl- CAS No. 246024-77-1

2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-difluorophenyl)methyl]-3-phenyl-

Cat. No.: B14254863
CAS No.: 246024-77-1
M. Wt: 314.29 g/mol
InChI Key: ASEAULHCUHZPPQ-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-difluorophenyl)methyl]-3-phenyl- is a compound of significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidinedione core substituted with a 2,6-difluorophenylmethyl group and a phenyl group. The presence of these substituents imparts unique chemical and biological properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-difluorophenyl)methyl]-3-phenyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a pyrimidinedione derivative with a 2,6-difluorobenzyl halide in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow synthesis, where reactants are continuously fed into a reactor and products are continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-difluorophenyl)methyl]-3-phenyl- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-difluorophenyl)methyl]-3-phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-difluorophenyl)methyl]-3-phenyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4(1H,3H)-Pyrimidinedione, 1-[(2,4-difluorophenyl)methyl]-3-phenyl-
  • 2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-dichlorophenyl)methyl]-3-phenyl-
  • 2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-dimethylphenyl)methyl]-3-phenyl-

Uniqueness

What sets 2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-difluorophenyl)methyl]-3-phenyl- apart from similar compounds is the presence of the 2,6-difluorophenyl group. This group imparts unique electronic and steric properties, which can influence the compound’s reactivity and biological activity .

Properties

CAS No.

246024-77-1

Molecular Formula

C17H12F2N2O2

Molecular Weight

314.29 g/mol

IUPAC Name

1-[(2,6-difluorophenyl)methyl]-3-phenylpyrimidine-2,4-dione

InChI

InChI=1S/C17H12F2N2O2/c18-14-7-4-8-15(19)13(14)11-20-10-9-16(22)21(17(20)23)12-5-2-1-3-6-12/h1-10H,11H2

InChI Key

ASEAULHCUHZPPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=CN(C2=O)CC3=C(C=CC=C3F)F

Origin of Product

United States

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